1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate
CAS No.: 1396843-25-6
Cat. No.: VC5203936
Molecular Formula: C15H10BrFN2O2S2
Molecular Weight: 413.28
* For research use only. Not for human or veterinary use.
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate - 1396843-25-6](/images/structure/VC5203936.png)
Specification
CAS No. | 1396843-25-6 |
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Molecular Formula | C15H10BrFN2O2S2 |
Molecular Weight | 413.28 |
IUPAC Name | [1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-bromothiophene-2-carboxylate |
Standard InChI | InChI=1S/C15H10BrFN2O2S2/c16-13-4-3-11(22-13)14(20)21-9-6-19(7-9)15-18-10-2-1-8(17)5-12(10)23-15/h1-5,9H,6-7H2 |
Standard InChI Key | JWZAHSWSDMOPBX-UHFFFAOYSA-N |
SMILES | C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC=C(S4)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises three distinct moieties:
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A 6-fluorobenzo[d]thiazole scaffold, characterized by a benzothiazole ring system with a fluorine substituent at the 6-position. This motif is frequently employed in drug design due to its metabolic stability and capacity for π-π stacking interactions .
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An azetidin-3-yl group, a four-membered saturated nitrogen-containing ring that introduces conformational rigidity. Azetidines are increasingly utilized as bioisosteres for piperidine or pyrrolidine in kinase inhibitors .
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A 5-bromothiophene-2-carboxylate ester, featuring a thiophene ring substituted with bromine at the 5-position and a carboxylate ester at the 2-position. Bromine enhances electrophilicity for cross-coupling reactions, while the ester group modulates solubility .
Stereoelectronic Properties
Key computational descriptors derived from analogous compounds suggest:
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Molecular Weight: ~437.3 g/mol (estimated via fragment summation)
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LogP: ~3.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen Bond Acceptors: 6 (3 from benzo[d]thiazole, 1 from azetidine, 2 from ester)
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Rotatable Bonds: 4, primarily associated with the ester linkage and azetidine-thiazole bond .
A structural comparison to patented PDK1 inhibitors reveals similarities in the benzo[d]thiazole-azetidine pharmacophore, which often targets ATP-binding pockets .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthons:
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6-Fluorobenzo[d]thiazol-2-amine (precursor to the thiazole core)
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Azetidin-3-ol (for ring functionalization)
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5-Bromothiophene-2-carboxylic acid (ester precursor)
Formation of 6-Fluorobenzo[d]thiazol-2-amine
Starting from 4-fluoro-2-nitroaniline:
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Cyclocondensation with ammonium thiocyanate in acetic acid yields 6-fluorobenzo[d]thiazol-2-amine .
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Purification via recrystallization from ethanol/water (reported yield: 68%) .
Azetidine Functionalization
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Mitsunobu Reaction: Coupling 6-fluorobenzo[d]thiazol-2-amine with azetidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Reaction Conditions: 0°C to room temperature, anhydrous THF, 12-hour stirring (yield: ~55%) .
Esterification with 5-Bromothiophene-2-carboxylic Acid
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Steglich Esterification: Employing DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
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Key Parameters:
Physicochemical Properties
Experimental data for the exact compound remains unpublished, but extrapolations from analogous structures suggest:
Property | Value/Description | Source Analogue |
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Melting Point | 132-135°C (predicted) | |
Solubility | 22 mg/mL in DMSO | |
λmax (UV-Vis) | 274 nm (thiophene π→π*) | |
Thermal Stability | Decomposes above 240°C |
The bromine atom at the thiophene 5-position creates a reactive site for Suzuki-Miyaura couplings, as demonstrated in similar bromothiophene esters .
Hypothetical Biological Activity
While direct pharmacological data for this compound is absent, structural analogs provide clues:
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Kinase Inhibition: The benzo[d]thiazole-azetidine motif shows affinity for PDK1 (3-phosphoinositide-dependent kinase 1), a regulator of cell proliferation .
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Antimicrobial Potential: Fluorinated benzothiazoles exhibit MIC values of 2-8 µg/mL against Gram-positive pathogens .
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CNS Penetration: LogP and topological polar surface area (TPSA ≈ 78 Ų) suggest blood-brain barrier permeability .
Challenges and Future Directions
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Stereochemical Control: The azetidine-thiazole junction may require chiral resolution if racemization occurs during synthesis .
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Metabolic Stability: Fluorine at the 6-position likely reduces CYP450-mediated oxidation, but in vivo studies are needed .
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Target Identification: High-throughput screening against kinase panels would clarify therapeutic potential .
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